1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide
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Overview
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, sulfonyl group, and methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the methoxybenzyl moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.
Attachment of the Methoxybenzyl Moiety: This step may involve nucleophilic substitution reactions using methoxybenzyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl moiety or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxybenzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N-ethyl-N2-(3-methoxybenzyl)alaninamide
- Sulfonyl-functionalized benzo[d]imidazo[5,1-b]thiazole-based carbenes
Uniqueness
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H28N2O6S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H28N2O6S/c1-28-18-10-11-20(30-3)21(13-18)31(26,27)24-12-6-8-17(15-24)22(25)23-14-16-7-4-5-9-19(16)29-2/h4-5,7,9-11,13,17H,6,8,12,14-15H2,1-3H3,(H,23,25) |
InChI Key |
AQKICULTAYYJRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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